
2-(6-methylpyridin-2-yl)isoindoline-1,3-dione
Overview
Description
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridine ring substituted with a methyl group.
Mechanism of Action
Target of Action
The primary targets of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.
Mode of Action
This compound interacts with its targets, the dopamine receptors, by binding to them. This binding can modulate the activity of these receptors, leading to changes in the signaling pathways they control .
Biochemical Pathways
Upon interaction with the dopamine receptors, this compound affects several biochemical pathways. These include pathways involved in mood regulation and motor control, among others . The downstream effects of these pathway alterations can lead to changes in physiological and psychological states.
Pharmacokinetics
It is expected that these properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell signaling and function due to its interaction with dopamine receptors . These changes can lead to alterations in mood and motor control, among other effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s efficacy by competing for the same targets or by modulating the same pathways .
Biochemical Analysis
Biochemical Properties
Isoindoline derivatives have been shown to interact with various enzymes and proteins . For instance, some isoindolines have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Cellular Effects
Isoindoline derivatives have been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, some isoindolines have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
In silico analysis suggests that isoindolines have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, with SiO2-tpy-Nb as a catalyst . The reaction is carried out under reflux conditions to obtain the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis services. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-(6-methylpyridin-2-yl)isoindoline-1,3-dione has been investigated for its antineoplastic properties . A study demonstrated that derivatives of this compound exhibited antiproliferative activity against several cancer cell lines including Panc-1 (pancreatic), Sk-mel-28 (melanoma), and PC-3 (prostate) cells. The compound FT-12 derived from it showed significant inhibition of cell proliferation and induced S-phase arrest in the cell cycle, indicating its potential as a chemotherapeutic agent .
Alzheimer's Disease Treatment
The compound has also been explored for its cholinesterase inhibitory activity , which is crucial in the treatment of Alzheimer's disease. A series of isoindoline-1,3-dione derivatives demonstrated potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values ranging from 2.1 to 7.4 μM. Notably, some compounds exhibited neuroprotective effects against oxidative stress in neuronal cells . This highlights the compound's potential in developing new therapeutic agents for neurodegenerative diseases.
Agrochemical Applications
In the realm of agrochemistry , this compound serves as a structural motif in the synthesis of new agrochemical products. Its derivatives have been incorporated into formulations that enhance pest resistance and crop yield. More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed, showcasing the versatility of this compound in agricultural applications .
Organic Chemistry
The compound is also significant in organic synthesis due to its reactivity and ability to form various pyridinium salts. These salts are known for their diverse applications, including:
- Antimicrobial agents
- Anti-cancer drugs
- Gene delivery systems
Pyridinium ylides derived from this compound have shown promise as anti-cholinesterase inhibitors, further expanding its utility in pharmacological research .
Comparative Analysis of Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure | Unique Features |
---|---|---|
Isoindoline-1,3-dione | Isoindoline | Basic structure without substitutions; serves as a parent compound. |
2-(4-pyridyl)isoindoline-1,3-dione | 4-Pyridyl Isoindoline | Substituted with a 4-pyridyl group; different biological activity profile. |
2-(2-pyridyl)isoindoline-1,3-dione | 2-Pyridyl Isoindoline | Contains a 2-pyridyl substitution; may exhibit distinct pharmacological effects. |
The specific substitution pattern on the isoindoline core significantly influences the biological activity and interaction with molecular targets compared to these similar compounds.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione core but differs in its substituents.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another similar compound with an amino group substitution.
Uniqueness
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is a derivative of isoindoline-1,3-dione, characterized by a pyridine ring substituted at the 6-position with a methyl group. The synthesis typically involves the condensation of phthalic anhydride with appropriate amines under controlled conditions to yield various isoindoline derivatives.
Anticancer Activity
Research indicates that isoindoline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines. A study reported that similar compounds demonstrated activity against leukemia and non-small cell lung cancer cell lines, with some derivatives showing IC50 values below 10 μM in inhibiting cell growth .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for skin whitening treatments. A related compound exhibited an EC50 value of 753 μg/mL for tyrosinase inhibition, which was less effective than the positive control arbutin (EC50 = 403 μg/mL) . This suggests that this compound could also possess similar properties.
Neuroprotective Effects
Isoindoline derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. Some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The IC50 values for some derivatives ranged from 2.1 to 7.4 μM, demonstrating potent AChE inhibitory activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Tyrosinase Binding : Molecular docking studies suggest that the pyridine moiety enhances binding affinity to tyrosinase, leading to effective inhibition .
- AChE Interaction : The compound is believed to interact with both the catalytic and peripheral sites of AChE, which may contribute to its neuroprotective effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of isoindoline derivatives:
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNKFWRAPXKASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351141 | |
Record name | 6-Methyl-2-(phthalimido)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36932-61-3 | |
Record name | 6-Methyl-2-(phthalimido)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.